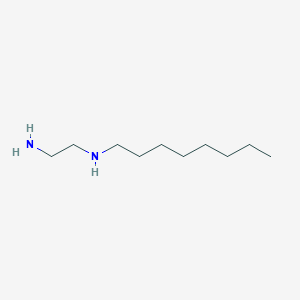

N1-octylethane-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-octylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c1-2-3-4-5-6-7-9-12-10-8-11/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPUPJKKYXJFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400125 | |

| Record name | N1-octylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40510-21-2 | |

| Record name | N1-octylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N1-octylethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N1-octylethane-1,2-diamine, a diamine with potential applications in various fields of chemical and pharmaceutical research. The document outlines a detailed synthetic protocol, purification strategies, and expected analytical data.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the mono-N-alkylation of ethylenediamine with an octyl halide, such as 1-bromooctane. To favor the desired mono-alkylation product and minimize the formation of di- and poly-alkylated byproducts, a large excess of ethylenediamine is employed.

Synthesis Pathway

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the primary amino group of ethylenediamine acts as a nucleophile, attacking the electrophilic carbon of 1-bromooctane and displacing the bromide ion.

Experimental Protocol: Mono-N-alkylation of Ethylenediamine

Materials:

-

Ethylenediamine (10 equivalents)

-

1-Bromooctane (1 equivalent)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2 equivalents)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylenediamine (10 eq.) and anhydrous ethanol.

-

Add anhydrous potassium carbonate (2 eq.) to the solution.

-

While stirring, add 1-bromooctane (1 eq.) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain it for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Remove the excess ethanol and ethylenediamine from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with brine (3 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product contains the desired mono-alkylated diamine along with unreacted starting materials and potentially some di-alkylated byproducts. Purification can be achieved through vacuum distillation or column chromatography.

Purification Workflow

Experimental Protocol: Vacuum Distillation

Vacuum distillation is suitable for separating compounds with high boiling points that might decompose at atmospheric pressure.

Procedure:

-

Set up a vacuum distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).

-

Gradually heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point of this compound. The boiling point will need to be determined experimentally, but for a compound of this molecular weight, it is expected to be in the range of 100-150 °C at ~5 mmHg.

Experimental Protocol: Column Chromatography

Column chromatography is effective for separating the mono-alkylated product from more nonpolar (di-alkylated) and more polar (unreacted ethylenediamine) impurities.

Procedure:

-

Prepare the Stationary Phase: Prepare a slurry of silica gel in the initial eluent. To prevent peak tailing of the basic amine, it is recommended to use silica gel deactivated with triethylamine (e.g., by pre-rinsing the column with the eluent containing 1% triethylamine).

-

Pack the Column: Pack a chromatography column with the prepared silica gel slurry.

-

Load the Sample: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the column.

-

Elution: Elute the column with a gradient of increasing polarity. A common eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) or ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate), often with a small amount of triethylamine (0.5-1%) added to the mobile phase.

-

Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

| Parameter | Value |

| Molecular Formula | C₁₀H₂₄N₂ |

| Molecular Weight | 172.32 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Predicted Boiling Point | ~230-240 °C (at 760 mmHg) |

| Predicted Density | ~0.85 g/mL |

| Synthesis Parameter | Expected Outcome |

| Reaction Yield | 60-75% |

| Purity after Purification | >98% |

| ¹H NMR (Predicted, CDCl₃, 400 MHz) | |

| Chemical Shift (ppm) | Assignment |

| ~2.85 (t) | -CH₂-NH- |

| ~2.75 (t) | -CH₂-NH₂ |

| ~2.65 (t) | -CH₂-CH₂-NH₂ |

| ~1.50 (quint) | -NH-CH₂-CH₂- |

| ~1.30 (m) | -(CH₂)₅-CH₃ |

| ~1.20 (s, br) | -NH₂ and -NH- |

| ~0.90 (t) | -CH₃ |

| ¹³C NMR (Predicted, CDCl₃, 100 MHz) | |

| Chemical Shift (ppm) | Assignment |

| ~52.0 | -CH₂-NH- |

| ~50.0 | -CH₂-CH₂-NH₂ |

| ~42.0 | -CH₂-NH₂ |

| ~32.0 | -NH-CH₂-CH₂- |

| ~30.0 | -(CH₂)₅-CH₃ |

| ~29.5 | |

| ~29.0 | |

| ~27.0 | |

| ~22.5 | -CH₂-CH₃ |

| ~14.0 | -CH₃ |

| FTIR (Predicted, neat) | |

| Wavenumber (cm⁻¹) | Assignment |

| 3350-3250 (m, br) | N-H stretch (primary and secondary amine) |

| 2950-2850 (s) | C-H stretch (alkane) |

| 1590 (m) | N-H bend (primary amine) |

| 1465 (m) | C-H bend (methylene) |

| 1130 (w) | C-N stretch |

| Mass Spectrometry (Predicted) | |

| m/z | Assignment |

| 172 | [M]⁺ (Molecular ion) |

| 143 | [M - C₂H₅]⁺ |

| 114 | [M - C₄H₉]⁺ |

| 85 | [M - C₆H₁₃]⁺ |

| 44 | [CH₂CH₂NH₂]⁺ |

| 30 | [CH₂NH₂]⁺ |

N1-octylethane-1,2-diamine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and potential applications of N1-octylethane-1,2-diamine. Due to the limited availability of experimental data for this specific compound, information from closely related long-chain alkyl-substituted ethylenediamines has been included to provide a comprehensive understanding. All inferred data is clearly indicated.

Chemical Properties and Structure

This compound, also known as N-n-Octylethylenediamine or N-Octyl-1,2-ethanediamine, is a diamine with a long aliphatic chain. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | N,N'-dimethylethane-1,2-diamine (analogue) | trans-N,N'-Dimethylcyclohexane-1,2-diamine (analogue) |

| Molecular Formula | C₁₀H₂₄N₂[1][2] | C₄H₁₂N₂ | C₈H₁₈N₂ |

| Molecular Weight | 172.316 g/mol [1] | 88.15 g/mol | 142.24 g/mol |

| CAS Number | 40510-21-2[1] | 110-70-3 | 67579-81-1 |

| Appearance | Liquid[1][2] | Clear light yellow liquid | - |

| Purity | 95.0%[1][2] | - | 97% |

| Boiling Point | No data available | 120 °C[3] | 78-80 °C / 18 mmHg |

| Melting Point | No data available | No data available | No data available |

| Density | No data available | 0.828 g/mL[3] | 0.902 g/mL at 25 °C |

| Solubility | No data available | No data available | No data available |

Structure:

-

IUPAC Name: N'-octylethane-1,2-diamine

-

SMILES: CCCCCCCCNCCN[2]

-

InChI: InChI=1S/C10H24N2/c1-2-3-4-5-6-7-9-12-10-8-11/h12H,2-11H2,1H3[2]

Synthesis and Reactivity

Proposed Synthesis Workflow

A common method for the synthesis of N-alkylethylenediamines is the reductive amination of a carbonyl compound with an amine. In this case, one could envision the reaction of octanal with ethylenediamine, followed by reduction. An alternative approach involves the direct alkylation of ethylenediamine with an octyl halide. A method for the synthesis of n-octylamine involves the reaction of n-octanol with liquid ammonia in the presence of a catalyst.[4]

Caption: Proposed workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is dictated by the presence of the two amine groups. The primary amine is expected to be more reactive than the secondary amine in many reactions. Key reactions include:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Further reaction with alkyl halides.

-

Reaction with carbonyls: Formation of imines and enamines.

-

Salt formation: Reaction with acids to form ammonium salts.

The long octyl chain imparts lipophilic character to the molecule, influencing its solubility and potential interactions with biological membranes.

Potential Applications in Drug Development

While there is no specific literature on the drug development applications of this compound, the structural motif of a long aliphatic chain coupled with a diamine suggests several areas of potential interest for researchers.

Antimicrobial Agents

Long-chain aliphatic amines and diamines are known to exhibit antimicrobial properties. The lipophilic octyl chain can facilitate insertion into and disruption of bacterial cell membranes, leading to cell death. Studies on related N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives have shown antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica.[5]

Drug Delivery Vehicles

The amphiphilic nature of this compound could make it a candidate for use in drug delivery systems, such as liposomes or micelles. The lipophilic tail could anchor the molecule within a lipid bilayer, while the hydrophilic diamine head could be functionalized to attach drugs or targeting moieties.

Building Block for Bioactive Molecules

This compound can serve as a versatile building block for the synthesis of more complex molecules with potential biological activity. The two amine groups provide handles for further chemical modification and the introduction of pharmacophores.

Caption: Potential applications of this compound in drug development.

Spectroscopic Data (Inferred)

No specific spectroscopic data for this compound has been found. However, based on the analysis of related compounds such as N,N'-dimethylethane-1,2-diamine and 1,8-diaminooctane, the following spectral characteristics can be anticipated.

Table 2: Predicted Spectroscopic Features for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | - A complex multiplet for the octyl chain protons (approx. 0.8-1.6 ppm).- Triplets for the methylene groups adjacent to the nitrogen atoms (approx. 2.5-2.8 ppm).- A singlet for the NH₂ and NH protons (variable, depending on solvent and concentration).[6] |

| ¹³C NMR | - A series of signals for the eight carbons of the octyl chain (approx. 14-32 ppm).- Signals for the two carbons of the ethylenediamine backbone (approx. 40-50 ppm). |

| IR | - N-H stretching vibrations (approx. 3300-3400 cm⁻¹).- C-H stretching vibrations of the alkyl chain (approx. 2850-2960 cm⁻¹).- N-H bending vibration (approx. 1600 cm⁻¹).[7][8][9] |

| Mass Spec | - A molecular ion peak (M⁺) at m/z = 172.- Fragmentation pattern showing loss of alkyl fragments from the octyl chain.[10][11] |

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety data sheets for related aliphatic amines, it should be handled with care. It is likely to be corrosive and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a long-chain aliphatic diamine with potential applications in materials science and as a building block in medicinal chemistry. While specific experimental data for this compound is scarce, this guide provides a comprehensive overview based on its structure and data from analogous compounds. Further research is warranted to fully elucidate its chemical and biological properties and to explore its potential in drug discovery and development.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. N,N'-dimethylethane-1,2-diamine [stenutz.eu]

- 4. CN103664633A - Synthetic method of n-octylamine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,8-Diaminooctane(373-44-4) 1H NMR spectrum [chemicalbook.com]

- 7. N,N'-Diethylethylenediamine | C6H16N2 | CID 67105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N,N-Dimethylethylenediamine | C4H12N2 | CID 66053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,2-Ethanediamine, N,N-diethyl- [webbook.nist.gov]

- 10. 1,2-Ethanediamine, N-ethyl- [webbook.nist.gov]

- 11. Ethylenediamine [webbook.nist.gov]

N1-octylethane-1,2-diamine CAS number and molecular weight

An In-depth Technical Guide to N1-octylethane-1,2-diamine

This technical guide provides a comprehensive overview of the available scientific and technical data for this compound, tailored for researchers, scientists, and professionals in drug development. The information presented is based on currently accessible data.

Chemical Identity and Properties

This compound is a diamine compound with the CAS Number 40510-21-2.[1][2][3][4] It is also known by several synonyms, including N'-octylethane-1,2-diamine, N-n-Octylethylenediamine, and N-Octyl-1,2-ethanediamine.[1] The fundamental chemical and physical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 40510-21-2 | [1][2][3] |

| Molecular Formula | C₁₀H₂₄N₂ | [1][2] |

| Molecular Weight | 172.316 g/mol | [1][2] |

| Exact Mass | 172.194 g/mol | [2] |

| Physical Form | Liquid | [1] |

| Purity | ≥95.0% | [1] |

| LogP | 2.9864 | [2] |

| Topological Polar Surface Area | 38 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 9 | [1] |

| InChI Key | UTPUPJKKYXJFPX-UHFFFAOYSA-N | [1] |

Synthesis of this compound

Caption: Synthesis of this compound.

Experimental Protocols

Currently, there are no detailed, peer-reviewed experimental protocols for the synthesis, purification, or analysis of this compound available in scientific literature databases. Commercial suppliers confirm its availability for laboratory use.[1]

Biological Activity and Applications

As of the latest available information, there are no published studies detailing the biological activity of this compound. Consequently, its potential applications in drug development, pharmacology, or as a research tool in biological systems have not been established. There is no information regarding its involvement in any signaling pathways.

Safety and Handling

Comprehensive safety and toxicity data for this compound are not available. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this chemical. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic Analysis of N1-octylethane-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of N1-octylethane-1,2-diamine, focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its structural components and comparison with analogous compounds. Detailed, standardized experimental protocols for acquiring such spectra are also provided for research and development applications.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and FT-IR spectra of this compound. These predictions are derived from established principles of spectroscopy and data from structurally similar molecules.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1' (CH₃) | ~ 0.88 | Triplet | 3H |

| H-2' to H-7' (CH₂) | ~ 1.27 | Multiplet | 12H |

| H-8' (CH₂) | ~ 2.65 | Triplet | 2H |

| H-1 (NH) | ~ 1.5 - 2.5 | Broad Singlet | 1H |

| H-2 (CH₂) | ~ 2.78 | Triplet | 2H |

| H-3 (CH₂) | ~ 2.68 | Triplet | 2H |

| H-4 (NH₂) | ~ 1.5 - 2.5 | Broad Singlet | 2H |

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

| C-1' (CH₃) | ~ 14.1 |

| C-2' to C-6' (CH₂) | ~ 22.7 - 31.9 |

| C-7' (CH₂) | ~ 27.3 |

| C-8' (CH₂) | ~ 49.8 |

| C-2 (CH₂) | ~ 51.5 |

| C-3 (CH₂) | ~ 41.9 |

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3350 - 3250 | N-H Stretch (primary & secondary amine) | Medium-Strong, Broad |

| 2955 - 2850 | C-H Stretch (alkane) | Strong |

| 1650 - 1580 | N-H Bend (primary amine) | Medium |

| 1465 | C-H Bend (CH₂) | Medium |

| 1375 | C-H Bend (CH₃) | Medium |

| 1130 - 1080 | C-N Stretch | Medium |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of TMS (0.03% v/v) to serve as an internal reference (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-60 ppm for the aliphatic region).

-

Employ a standard pulse sequence with a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective nuclei.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

-

This compound sample (liquid)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (KBr or NaCl)

-

Dropper or pipette

-

Lint-free tissues and a suitable solvent (e.g., isopropanol) for cleaning

Procedure (using ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean and free of any residue.

-

Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

-

Sample Application:

-

Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The standard spectral range is 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

-

Identify the characteristic absorption bands and compare their wavenumbers to known correlation charts to identify the functional groups present in the molecule.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent and a soft, lint-free tissue after the measurement.

-

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the predicted assignments for this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Predicted spectroscopic assignments for this compound.

Navigating the Physicochemical Landscape of N1-octylethane-1,2-diamine: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of N1-octylethane-1,2-diamine, a diamine of interest for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document establishes a predictive framework based on the known behavior of structurally similar long-chain alkyl diamines. It further outlines detailed experimental protocols for determining these crucial physicochemical properties.

Executive Summary

This compound is a diamine featuring a hydrophilic ethylenediamine head and a lipophilic octyl tail. This amphiphilic nature dictates its solubility, suggesting miscibility with a range of organic solvents and limited solubility in water. Its stability is influenced by environmental factors such as temperature, oxygen, and light, with potential degradation pathways including oxidation and thermal decomposition. This guide provides the theoretical basis for these properties and the practical methodologies for their empirical determination.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like."[1][2] this compound possesses both polar (amine groups) and non-polar (octyl chain) characteristics. The long alkyl chain is expected to dominate its solubility behavior, making it more soluble in non-polar organic solvents.[1][3]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Non-polar | Hexane, Toluene, Benzene | High / Miscible | The non-polar octyl chain will have strong van der Waals interactions with non-polar solvents. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Moderate to High | The dipole-dipole interactions between the solvent and the amine groups, combined with the non-polar interactions, will facilitate dissolution. |

| Polar Protic | Ethanol, Methanol | Moderate | The amine groups can form hydrogen bonds with protic solvents, but the long alkyl chain may limit overall solubility compared to shorter-chain diamines.[1][4] |

| Aqueous | Water | Low / Slightly Soluble | The hydrophobic nature of the C8 alkyl chain will likely lead to poor water solubility, a common trait for amines with more than six carbon atoms.[1][4][5] |

| Aqueous Acid | Dilute HCl, Dilute H₂SO₄ | Soluble | The basic amine groups will be protonated in acidic solutions, forming more polar ammonium salts which are readily soluble in water. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the equilibrium shake-flask method is recommended.

Materials and Equipment

-

This compound

-

Selected solvents (analytical grade)

-

Sealed, thermostated vessels (e.g., screw-cap vials)

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe with chemically inert filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) system

-

Analytical balance

Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vessel. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a predetermined period (typically 24-48 hours) to reach equilibrium.

-

Sample Collection: Cease agitation and allow the undissolved solid to settle. Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter to remove any solid particles.

-

Quantification: Dilute the collected sample to a suitable concentration and analyze it using a validated HPLC-MS method to determine the concentration of this compound.

-

Data Reporting: Express the solubility in mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Chemical Stability

The chemical stability of this compound is a critical parameter, particularly for its storage and application in various formulations. Degradation can be initiated by factors such as heat, light, and oxidation.

Predicted Degradation Pathways

Based on studies of similar aliphatic and N-alkylethylenediamines, the following degradation pathways are plausible:

-

Oxidative Degradation: In the presence of oxygen, the amine groups are susceptible to oxidation. This can lead to the formation of various degradation products, including aldehydes, imines, and smaller amine fragments through C-N bond cleavage.[6][7] The presence of metal ions can catalyze these oxidative reactions.[8]

-

Thermal Degradation: At elevated temperatures, this compound may undergo thermal decomposition. For diamines, this can involve intramolecular cyclization to form substituted piperazines or other heterocyclic structures.[9][10]

Experimental Protocol for Stability Assessment

A forced degradation study under various stress conditions is recommended to evaluate the stability of this compound.

Materials and Equipment

-

This compound solution in a relevant solvent

-

Temperature-controlled incubator or oven

-

Photostability chamber

-

Oxidizing agent (e.g., hydrogen peroxide)

-

Acidic and basic solutions (e.g., HCl, NaOH)

-

HPLC-MS system for separation and identification of degradants

Procedure

-

Sample Preparation: Prepare solutions of this compound at a known concentration.

-

Stress Conditions: Expose the samples to various stress conditions in parallel:

-

Thermal: Incubate at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photolytic: Expose to light in a photostability chamber.

-

Oxidative: Treat with an oxidizing agent (e.g., 3% H₂O₂).

-

Acidic/Basic Hydrolysis: Adjust the pH with acid or base and incubate.

-

-

Time Points: Collect aliquots from each stress condition at specified time intervals (e.g., 0, 24, 48, 72 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC-MS method.[11][12] This involves monitoring the decrease in the parent compound's concentration and identifying the formation of any degradation products.

-

Data Analysis: Calculate the degradation rate for each condition and identify the major degradation products by interpreting the mass spectrometry data.

Signaling Pathway for Potential Oxidative Degradation

Caption: A potential pathway for the oxidative degradation of this compound.

Conclusion

While specific experimental data for this compound is not widely published, a strong predictive understanding of its solubility and stability can be derived from its chemical structure and the behavior of analogous compounds. This guide provides a robust framework for the empirical determination of these properties through established experimental protocols. The successful characterization of the solubility and stability of this compound is essential for its effective application in research and development.

References

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. quora.com [quora.com]

- 3. benchchem.com [benchchem.com]

- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 12. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Studies on the Conformation of N1-octylethane-1,2-diamine: An In-depth Technical Guide

Abstract

N1-octylethane-1,2-diamine is a flexible molecule with significant conformational freedom, playing a potential role in various applications, including as a building block in drug development and as a ligand in coordination chemistry. Understanding its three-dimensional structure is crucial for elucidating its structure-activity relationships. This technical guide outlines a comprehensive theoretical approach for the conformational analysis of this compound. Due to the absence of specific experimental data for this molecule in the public domain, this document presents a proposed computational study, including detailed protocols and hypothetical, yet plausible, quantitative data. The methodologies described herein are based on established principles of computational chemistry and conformational analysis of similar N-alkylethylenediamines and long-chain alkylamines. This guide is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.

Introduction

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional conformation. For highly flexible molecules such as this compound, a multitude of conformations can exist in equilibrium, each with a distinct energy level. The identification of the most stable conformers and the characterization of the potential energy surface are therefore essential for predicting molecular interactions, designing new therapeutic agents, and understanding reaction mechanisms.

This compound possesses multiple rotatable bonds, primarily around the ethylenediamine backbone and the n-octyl chain. The conformational landscape of the ethylenediamine moiety is typically dominated by gauche and anti (or trans) arrangements. The long, flexible octyl chain further complicates the conformational space, leading to a vast number of possible low-energy structures.

This whitepaper details a proposed theoretical study employing computational chemistry methods to thoroughly investigate the conformational preferences of this compound. The proposed study aims to:

-

Identify and characterize the stable conformers of this compound.

-

Determine the relative energies and populations of these conformers.

-

Analyze the key geometrical parameters (dihedral angles, bond lengths) that define each conformation.

-

Provide a detailed computational protocol that can be replicated for similar flexible molecules.

Proposed Computational Methodology

A multi-step computational approach is proposed to efficiently and accurately explore the conformational space of this compound. This involves an initial broad conformational search using a computationally less expensive method, followed by higher-level quantum mechanical calculations for refinement.

Experimental Protocols

Step 1: Initial Conformational Search using Molecular Mechanics

-

Objective: To generate a large and diverse set of initial conformers.

-

Method: A systematic or stochastic conformational search will be performed using a suitable molecular mechanics force field (e.g., MMFF94 or OPLS3e).

-

Systematic Search: Involves the systematic rotation of all specified dihedral angles by a defined increment. This method is thorough but can be computationally intensive for highly flexible molecules.

-

Stochastic Search (e.g., Monte Carlo): Involves random changes to the molecule's coordinates followed by energy minimization. This approach can often explore the conformational space more efficiently for molecules with many rotatable bonds.

-

-

Software: A computational chemistry package such as Schrödinger Maestro, MOE (Molecular Operating Environment), or open-source alternatives like RDKit can be utilized.

-

Procedure:

-

The 2D structure of this compound will be built and converted to a 3D structure.

-

All unique rotatable bonds will be identified.

-

The conformational search algorithm will be executed to generate a large number of conformers (e.g., 10,000).

-

The generated conformers will be filtered based on a relative energy window (e.g., 10 kcal/mol above the global minimum) and redundant conformers will be removed based on a root-mean-square deviation (RMSD) cutoff (e.g., 0.5 Å).

-

Step 2: Geometry Optimization and Energy Refinement using Density Functional Theory (DFT)

-

Objective: To obtain accurate geometries and relative energies for the low-energy conformers identified in the initial search.

-

Method: Density Functional Theory (DFT) calculations will be performed on the filtered set of conformers.

-

Level of Theory: A functional such as B3LYP or ωB97X-D, which account for dispersion interactions, is recommended.

-

Basis Set: A Pople-style basis set like 6-31G(d,p) or a more extensive one such as def2-TZVP will be used.

-

Software: Gaussian, ORCA, or other quantum chemistry software packages are suitable for this step.

-

Procedure:

-

The geometry of each conformer from the molecular mechanics search will be optimized at the chosen DFT level of theory.

-

Frequency calculations will be performed on the optimized geometries to confirm that they are true minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).

-

The relative energies (ΔE) and relative Gibbs free energies (ΔG) of all stable conformers will be calculated with respect to the global minimum.

-

Hypothetical Data Presentation

The following tables summarize the hypothetical quantitative data that could be obtained from the proposed computational study.

Table 1: Hypothetical Relative Energies and Boltzmann Populations of the Most Stable Conformers of this compound

| Conformer ID | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Conf-1 | 0.00 | 0.00 | 35.2 |

| Conf-2 | 0.25 | 0.18 | 25.1 |

| Conf-3 | 0.60 | 0.51 | 15.5 |

| Conf-4 | 0.95 | 0.82 | 9.8 |

| Conf-5 | 1.20 | 1.05 | 6.9 |

| Conf-6 | 1.55 | 1.38 | 4.5 |

Table 2: Hypothetical Key Dihedral Angles (in degrees) for the Most Stable Conformers

| Conformer ID | N1-C1-C2-N2 | C1-C2-N2-H | Cα-Cβ-Cγ-Cδ (octyl chain) |

| Conf-1 | 62.5 (gauche) | 175.8 (anti) | 178.9 (anti) |

| Conf-2 | -61.9 (gauche) | 65.3 (gauche) | 179.2 (anti) |

| Conf-3 | 178.2 (anti) | 177.1 (anti) | 63.1 (gauche) |

| Conf-4 | 63.1 (gauche) | -176.5 (anti) | -60.8 (gauche) |

| Conf-5 | -60.5 (gauche) | -174.9 (anti) | 178.5 (anti) |

| Conf-6 | 179.5 (anti) | 68.2 (gauche) | 179.8 (anti) |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the proposed theoretical study.

Caption: Proposed computational workflow for the conformational analysis.

Caption: Simplified relationship between major conformational families.

Conclusion

This technical guide has outlined a robust and detailed theoretical framework for the comprehensive conformational analysis of this compound. While the presented quantitative data is hypothetical, it is based on established principles of conformational behavior in similar molecules. The proposed multi-step computational protocol, combining molecular mechanics and density functional theory, provides a reliable pathway for researchers to elucidate the conformational landscape of this and other flexible molecules. The insights gained from such studies are invaluable for applications in drug discovery, materials science, and fundamental chemical research, enabling a deeper understanding of molecular properties and interactions.

N1-octylethane-1,2-diamine: Uncharted Territory in Organic Reaction Mechanisms

Despite a comprehensive search of scientific literature and patent databases, a detailed mechanism of action for N1-octylethane-1,2-diamine in organic reactions remains largely undocumented. This particular N-alkylated ethylenediamine derivative, while commercially available, has not been the subject of significant published research focusing on its catalytic or mechanistic role in organic synthesis.

This compound, with the chemical formula C10H24N2, is a diamine featuring a primary and a secondary amine group, with an octyl chain attached to one of the nitrogen atoms. While the broader class of diamines is known to play crucial roles in various organic reactions, particularly as ligands in metal-catalyzed cross-coupling and as organocatalysts, the specific contributions and mechanistic nuances of the N-octyl substituent in this compound have not been elucidated in the available scientific literature.

The General Role of Diamines in Catalysis

Diamines are widely employed in organic chemistry due to their ability to act as bidentate ligands, chelating to metal centers and influencing the reactivity and selectivity of catalytic processes. In reactions such as copper-catalyzed cross-coupling (e.g., Ullmann and Buchwald-Hartwig reactions), diamine ligands are known to stabilize the metal catalyst, enhance its solubility, and facilitate the catalytic cycle. The steric and electronic properties of the substituents on the nitrogen atoms can significantly impact the efficiency and selectivity of these reactions.

In organocatalysis, chiral diamines are fundamental building blocks for a variety of catalysts that promote asymmetric transformations. They can activate substrates through the formation of iminium or enamine intermediates, or act as Brønsted bases or hydrogen bond donors.

The Potential Influence of the N-Octyl Group

The presence of a long alkyl chain, such as the octyl group in this compound, could potentially influence its function in several ways:

-

Solubility: The octyl group would significantly increase the lipophilicity of the molecule, enhancing its solubility in nonpolar organic solvents. This could be advantageous in reactions involving hydrophobic substrates or reaction media.

-

Steric Hindrance: The bulky octyl group could introduce steric hindrance around the coordinating nitrogen atom, which might affect the geometry of a metal complex or the approach of a substrate in an organocatalytic reaction. This steric influence could potentially be exploited to control regioselectivity or stereoselectivity.

-

Micelle Formation: In certain solvent systems, the amphiphilic nature of this compound could lead to the formation of micelles or other aggregates, potentially creating a unique reaction environment that could influence reaction rates and pathways.

The Path Forward: A Call for Investigation

The absence of detailed studies on the mechanism of action of this compound presents an open area for research. Future investigations could explore its potential as a ligand in various metal-catalyzed reactions or as a precursor for novel organocatalysts. Key research questions would include:

-

In which specific organic transformations can this compound be effectively employed as a ligand or catalyst?

-

What is the precise coordination mode of this compound with different metal centers?

-

How does the octyl chain influence the catalytic activity and selectivity compared to other N-alkylated or non-alkylated ethylenediamines?

-

Can the amphiphilic properties of this compound be harnessed to perform reactions in unconventional media, such as in aqueous micellar systems?

A systematic study involving screening in various catalytic reactions, coupled with kinetic and spectroscopic analysis, would be necessary to uncover the mechanistic details of this compound. Until such research is conducted and published, a comprehensive technical guide on the core mechanism of action of this compound in organic reactions cannot be provided. The scientific community awaits the exploration of this potentially useful, yet currently uncharacterized, chemical entity.

The Advent and Evolution of N-Substituted Ethane-1,2-Diamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, historical development, and synthesis of N-substituted ethane-1,2-diamines. This class of compounds has been instrumental in the development of various pharmaceuticals, most notably the first generation of antihistamines. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and illustrates the primary signaling pathway associated with their most prominent biological activity.

Historical Development: From Industrial Precursors to Therapeutic Agents

The story of N-substituted ethane-1,2-diamines is intrinsically linked to the broader history of ethylenediamine, a widely used building block in chemical synthesis.[1] Produced industrially from the reaction of 1,2-dichloroethane with ammonia, ethylenediamine's bifunctional nature, possessing two primary amine groups, makes it a versatile precursor for a vast array of derivatives.[1]

While the parent compound, ethylenediamine, was known and utilized in the early 20th century, the exploration of its N-substituted derivatives gained significant momentum around the mid-20th century. This era was marked by a burgeoning pharmaceutical industry and a growing understanding of receptor-mediated biological processes. The development of these compounds was largely driven by the quest for effective therapeutic agents, particularly for allergic conditions.

A pivotal moment in the history of N-substituted ethane-1,2-diamines was the discovery of their antihistaminic properties. The first generation of H1 receptor antagonists included several prominent members of this chemical class.[2] Tripelennamine, an N,N-dimethyl-N'-(phenylmethyl)-N'-2-pyridinyl-1,2-ethanediamine, was a notable early example, first approved by the FDA in 1948.[3][4] This discovery opened the door for the synthesis and investigation of a wide range of related structures, as researchers sought to optimize efficacy and minimize side effects. Patents from this period, such as those describing the preparation of compounds like N,N-dimethyl-N'-phenylethylenediamine, indicate that the fundamental synthetic transformations were being actively explored and established.[5]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of N-substituted ethane-1,2-diamines can be achieved through various established chemical transformations. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

Direct N-Alkylation

Direct N-alkylation is a common and straightforward method for the synthesis of N-substituted ethane-1,2-diamines. This approach involves the reaction of ethylenediamine or a partially N-substituted derivative with an alkylating agent, such as an alkyl halide or an alcohol, often in the presence of a catalyst.

2.1.1 Experimental Protocol: N-Alkylation with Alcohols

This protocol describes a general procedure for the N-alkylation of ethylenediamine with an alcohol using a CuO-NiO/γ-Al2O3 catalyst in a fixed-bed reactor.

-

Reaction Setup: A stainless steel fixed-bed reactor is packed with a CuO-NiO/γ-Al2O3 catalyst. The catalyst is typically pre-treated by heating under a flow of hydrogen gas.

-

Reagent Introduction: Ethylenediamine and the desired alcohol are mixed in a specific molar ratio (e.g., 1:3 alcohol to ethylenediamine for mono-alkylation) and introduced into the top of the heated reactor using a pump.[6]

-

Reaction Conditions: The reaction is carried out at elevated temperatures (e.g., 160 °C) and pressures (e.g., 1.0 MPa).[6][7]

-

Product Collection: The reaction mixture exiting the bottom of the reactor is cooled, and the liquid product is collected.

-

Purification: The product mixture is typically purified by fractional distillation to separate the desired N-alkylated ethylenediamine from unreacted starting materials and byproducts.

Reductive Amination

Reductive amination is a versatile one-pot method for the synthesis of N-substituted amines. This reaction involves the initial formation of an imine intermediate from the reaction of an amine with a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding amine.

2.2.1 Experimental Protocol: Reductive Amination of N-Phenylethylenediamine

This protocol outlines the synthesis of N-ethyl-N-phenylethylenediamine via reductive amination of N-phenylethylenediamine with acetaldehyde.

-

Reaction Setup: To a round-bottom flask under an inert atmosphere, dissolve N-phenylethylenediamine (1.0 equivalent) in a suitable solvent such as methanol.

-

Imine Formation: Cool the solution to 0 °C and slowly add acetaldehyde (1.1 equivalents). Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Cool the reaction mixture back to 0 °C and add a reducing agent, such as sodium borohydride (NaBH4), portion-wise.

-

Workup: After the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize quantitative data for various synthetic methods for N-substituted ethane-1,2-diamines, allowing for easy comparison of reaction efficiencies.

| Alcohol | Temperature (°C) | Product | mono-Yield (%) | di-Yield (%) | poly-Yield (%) |

| Methanol | 160 | Methyl | 80.2 | 4.7 | 2.8 |

| Ethanol | 160 | Ethyl | 82.3 | 5.1 | 1.9 |

| Propan-1-ol | 160 | Propyl | 83.7 | 3.8 | 1.5 |

| Butan-1-ol | 160 | Butyl | 85.2 | 3.5 | 1.3 |

| Propan-2-ol | 160 | Isopropyl | 82.8 | 3.6 | 0.8 |

| Butan-2-ol | 160 | 2-butyl | 80.8 | 3.5 | 0.6 |

| Cyclohexanol | 170 | Cyclohexyl | 76.1 | 1.8 | 0 |

Table 1: Mono-N-alkylation of Ethylenediamine with Different Alcohols. [6][7]

| Starting Amine | Alkylating Agent | Method | Overall Yield (%) | Reference |

| Amine | N-(2-bromoethyl)phthalimide | Nucleophilic substitution followed by hydrazinolysis | ~55 | [8] |

| Amine | 2-chloroethylamine hydrochloride | Nucleophilic substitution | ~60 | [8] |

| Amine | 2-ethyl-2-oxazoline | Ring cleavage and hydrolysis | ~52 | [8] |

| Amine | 2-oxazolidone | Ring opening | ~78 | [8] |

Table 2: Comparison of Overall Yields for Different Synthetic Routes to N-Substituted Ethylenediamines.

Signaling Pathways of Biological Action

The primary therapeutic application of early N-substituted ethane-1,2-diamines was as antihistamines, specifically as antagonists of the histamine H1 receptor. Understanding the signaling pathway of this receptor is crucial for comprehending their mechanism of action.

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding to histamine, activates a Gq protein subunit.[9][10] This activation initiates a downstream signaling cascade that ultimately leads to the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and the sensation of itching.[11]

Caption: Histamine H1 Receptor Signaling Pathway.

N-substituted ethane-1,2-diamine-based antihistamines act as inverse agonists at the H1 receptor, meaning they bind to the receptor and stabilize it in an inactive conformation, thereby blocking the downstream signaling cascade initiated by histamine.

While the H1 receptor was the primary target for the early ethylenediamine-derived antihistamines, it is worth noting that histamine can also exert effects through other receptors. For instance, in the sinoatrial node of the heart, histamine can increase the heart rate by acting on H2 receptors, which are coupled to Gs proteins and stimulate the production of cyclic AMP (cAMP).[12]

Caption: Regulation of Sinoatrial Node Pacemaker Potential.

References

- 1. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. tripelennamine | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 4. Tripelennamine Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]

- 10. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 11. Histamine receptor - Wikipedia [en.wikipedia.org]

- 12. Modulation of the automaticity by histamine and cimetidine in rabbit sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]

N1-octylethane-1,2-diamine safety data sheet and handling precautions

Introduction

N1-octylethane-1,2-diamine is a diamine with a molecular formula of C10H24N2 and a molecular weight of 172.316 g/mol .[1][2] It is a liquid at room temperature.[2] Due to the presence of amine functional groups, it is expected to be basic and corrosive. This guide provides a summary of the potential hazards and recommended handling precautions for this compound, based on data from analogous compounds.

Hazard Identification and Classification

While a specific GHS classification for this compound is unavailable, alkyl amines and diamines are generally considered to be hazardous.[3][4][5] The potential hazards are summarized in the table below.

| Hazard Class | General Classification for Alkyl Diamines | Potential Effects |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[3][6] | Short-term exposure may cause headaches, nausea, and dizziness.[3] |

| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[6][7] | Contact can cause pain, redness, and blisters. |

| Eye Damage/Irritation | Causes serious eye damage.[7] | Contact can lead to serious injury and potential vision loss. |

| Respiratory Sensitization | May cause respiratory irritation.[3] | Inhalation of vapors can irritate the throat and lungs, causing coughing or chest tightness.[3] |

| Flammability | May be combustible or flammable.[3] | Vapors can mix with air to form explosive mixtures, especially in confined spaces.[3] |

Hazard Identification Workflow

References

- 1. Page loading... [guidechem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]

- 4. TALLOW ALKYLDIAMINES (AMINES, <OR> POLYAMINES, LIQUID, CORROSIVE, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Review of the toxicology of three alkyl diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mgchemicals.com [mgchemicals.com]

- 7. alkylamines.com [alkylamines.com]

Potential Research Areas for N1-octylethane-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-octylethane-1,2-diamine is a long-chain aliphatic diamine with a chemical structure suggestive of significant potential in various biomedical and material science applications. Its amphiphilic nature, characterized by a hydrophilic diamine head and a hydrophobic octyl tail, positions it as a prime candidate for investigation as an antimicrobial agent, a non-viral gene delivery vector, and a monomer for novel polyamide synthesis. This technical guide outlines promising research directions for this compound, providing extrapolated data from analogous compounds, detailed experimental protocols, and conceptual diagrams to facilitate future investigations.

Physicochemical Properties

While specific experimental data for this compound is limited, its basic properties can be found through chemical suppliers.

| Property | Value | Reference |

| Molecular Formula | C10H24N2 | [1] |

| Molecular Weight | 172.316 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | Typically available at ≥95% | [1] |

| InChI Key | UTPUPJKKYXJFPX-UHFFFAOYSA-N | [1] |

Potential Research Areas and Methodologies

The unique structure of this compound opens up several avenues for research, primarily leveraging its amphiphilicity and the reactivity of its primary and secondary amine groups.

Antimicrobial and Antifungal Activity

Long-chain diamines have demonstrated notable antimicrobial properties. The proposed mechanism involves the disruption of the microbial cell membrane by the hydrophobic tail, facilitated by the electrostatic interaction of the protonated amine groups with the negatively charged components of the membrane.

Table 1: Antimicrobial Activity of Analogous Long-Chain Diamines

| Compound | Target Organism | MIC (µg/mL) | Reference |

| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | Salmonella enterica | ~5.2 | [2] |

| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | Salmonella enterica | ~3.9 | [2] |

| Boc-protected C12-diamine | Trypanosoma cruzi | - | [3] |

| Boc-protected C16-diamine | Trypanosoma cruzi | - | [3] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.

-

Bacterial Strains: Use standard reference strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella enterica).

-

Culture Preparation: Grow bacterial cultures in appropriate broth (e.g., Mueller-Hinton Broth) to an optical density corresponding to 10^5 CFU/mL.

-

Microdilution Assay:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution with the broth to achieve a range of concentrations.

-

Inoculate each well with the prepared bacterial suspension.

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Mechanism of Antimicrobial Action

Caption: Hypothetical mechanism of bacterial membrane disruption by this compound.

Non-Viral Gene Delivery

The amphiphilic structure of this compound makes it a candidate for a cationic lipid-like molecule for gene transfection. The positively charged diamine head can electrostatically interact with negatively charged nucleic acids (like plasmid DNA or siRNA) to form nanoparticles (lipoplexes). The hydrophobic tail can facilitate the passage of these complexes across the cell membrane.

Table 2: Transfection Efficiency of Analogous Amphiphilic Amines

| Compound | Cell Line | Transfection Efficiency (vs. Lipofectamine 2000) | Reference |

| Amphiphilic aminoglycoside conjugates | HeLa, HEK 293T | Similar | [4] |

| Amphiphilic amino acid derivatives | CHO-K1 | 12% higher | [5] |

| diC14-amidine | CHO, K562 | Efficient | [6] |

Experimental Protocol: Plasmid DNA Transfection

-

Cell Culture: Plate mammalian cells (e.g., HEK293T, HeLa) in 24-well plates and grow to 70-80% confluency.

-

Lipoplex Formation:

-

Dilute a reporter plasmid (e.g., expressing GFP) in a serum-free medium.

-

In a separate tube, dilute this compound in the same medium.

-

Combine the diluted DNA and diamine solutions at various N/P ratios (ratio of nitrogen atoms in the diamine to phosphate groups in the DNA) and incubate at room temperature for 20-30 minutes to allow for complex formation.

-

-

Transfection:

-

Replace the cell culture medium with a fresh serum-free medium.

-

Add the lipoplex solution dropwise to the cells.

-

-

Incubation and Analysis:

-

Incubate the cells for 4-6 hours at 37°C.

-

Replace the transfection medium with a complete growth medium.

-

After 24-48 hours, assess transfection efficiency by quantifying GFP expression using fluorescence microscopy or flow cytometry.

-

Proposed Workflow for Gene Transfection

Caption: A proposed workflow for in vitro gene transfection using this compound.

Monomer for Polyamide Synthesis

Long-chain aliphatic diamines are valuable monomers for the synthesis of specialty polyamides with unique properties such as flexibility and hydrophobicity.[7][8] this compound could be polymerized with a suitable diacid or diacyl chloride to produce novel polyamides.

Experimental Protocol: Polyamide Synthesis (Interfacial Polymerization)

-

Aqueous Phase: Dissolve this compound and an acid scavenger (e.g., sodium hydroxide) in water.

-

Organic Phase: Dissolve a diacyl chloride (e.g., sebacoyl chloride) in an immiscible organic solvent (e.g., dichloromethane).

-

Polymerization:

-

Carefully layer the organic phase over the aqueous phase in a beaker.

-

A film of polyamide will form at the interface.

-

Gently pull the film from the interface with forceps and wind it onto a rotating rod.

-

-

Purification and Characterization:

-

Wash the resulting polyamide with water and then with a solvent like ethanol to remove unreacted monomers and byproducts.

-

Dry the polymer under a vacuum.

-

Characterize the polymer's molecular weight (e.g., by gel permeation chromatography) and thermal properties (e.g., by differential scanning calorimetry).

-

Proposed Synthesis of this compound

A potential synthetic route to this compound is via reductive amination of octanal with ethylenediamine.

Experimental Protocol: Synthesis via Reductive Amination

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve ethylenediamine (excess) in a suitable solvent like methanol.

-

Aldehyde Addition: Cool the solution to 0°C and slowly add octanal.

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Cool the mixture again to 0°C and add a reducing agent (e.g., sodium borohydride) portion-wise.

-

Workup and Purification:

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

-

Workflow for the Proposed Synthesis

Caption: Proposed synthetic workflow for this compound via reductive amination.

Conclusion

This compound represents a molecule with significant, yet largely unexplored, potential. Based on the properties of structurally similar long-chain and amphiphilic diamines, promising research avenues lie in its application as an antimicrobial agent, a non-viral vector for gene delivery, and as a monomer for the synthesis of novel polyamides. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers to unlock the full potential of this versatile compound. Further investigation into its synthesis, biological activity, and material properties is highly encouraged.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Luminescent Amphiphilic Aminoglycoside Probes to Study Transfection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

- 6. A novel cationic amphiphile for transfection of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N1-octylethane-1,2-diamine in Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known roles of structurally similar alkyl diamines and diamino lipids in nanoparticle synthesis. As of the latest literature review, the direct application of N1-octylethane-1,2-diamine in nanoparticle formulations is not extensively documented. Therefore, these notes provide a theoretical and practical framework for its potential use, drawing parallels from established systems.

Introduction: The Potential Role of this compound

This compound is a lipophilic diamine that, based on its chemical structure, holds significant promise as a component in the synthesis of lipid nanoparticles (LNPs), particularly for the delivery of nucleic acid-based therapeutics such as mRNA and siRNA.[1] Its primary and secondary amine groups can be protonated at acidic pH, making it a candidate for a cationic or ionizable lipid, which is crucial for complexing with negatively charged nucleic acids and facilitating endosomal escape.[1][2] The octyl chain provides the necessary hydrophobicity for incorporation into the lipid bilayer of a nanoparticle.

Potential applications of this compound in nanoparticle synthesis include:

-

As a primary ionizable lipid: The diamine head group can be protonated in the acidic environment of the endosome, leading to membrane destabilization and the release of the nanoparticle's payload into the cytoplasm.[1][2]

-

As a building block for novel ionizable lipids: It can be reacted with other molecules, such as alkyl-acrylates, to form more complex and potent ionizable lipidoids.[3]

-

As a surface functionalizing agent: The amine groups can be used to modify the surface of pre-formed nanoparticles, allowing for the conjugation of targeting ligands, imaging agents, or other functional moieties.[4][5]

Physicochemical Properties of Nanoparticles Formulated with Diamino Lipids

The choice of the diamino lipid and its molar ratio in the formulation significantly impacts the physicochemical properties of the resulting nanoparticles.[1] The following table summarizes typical quantitative data for LNPs formulated with various ionizable lipids, which can serve as a benchmark for formulations incorporating this compound.

| Parameter | Typical Value Range | Significance |

| Particle Size (Diameter) | 80 - 200 nm | Influences circulation time, biodistribution, and cellular uptake. |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform particle size distribution. |

| Zeta Potential | +10 to +40 mV (at acidic pH)-10 to +10 mV (at neutral pH) | Surface charge; a positive charge is necessary for nucleic acid complexation and can influence stability and cellular interaction. |

| Encapsulation Efficiency | > 90% | The percentage of the therapeutic payload successfully encapsulated within the nanoparticle. |

| pKa of Ionizable Lipid | 6.0 - 6.8 | The pH at which the ionizable lipid is 50% protonated; crucial for effective endosomal escape. |

Experimental Protocols

This protocol describes a hypothetical synthesis of a novel ionizable lipidoid by reacting this compound with an alkyl-acrylate, a common method for creating libraries of ionizable lipids.[3]

Materials:

-

This compound

-

Isodecyl acrylate

-

Scintillation vial

-

Stir bar

-

Heating block or oil bath

Procedure:

-

In a clean, dry scintillation vial, combine this compound and isodecyl acrylate at a stoichiometric ratio of 1:4.

-

Add a small stir bar to the vial.

-

Seal the vial and place it on a heating block or in an oil bath set to 90°C.

-

Stir the reaction mixture for 3 days.

-

After 3 days, cool the reaction to room temperature. The resulting product is a novel ionizable lipidoid that can be purified using standard chromatography techniques if necessary.

This protocol outlines the formulation of LNPs encapsulating mRNA using a microfluidic mixing device.[3][6] This method allows for precise control over nanoparticle size and distribution.

Materials:

-

Ionizable lipid (e.g., the one synthesized in Protocol 3.1)

-

Cholesterol

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

-

mRNA in 10 mM citrate buffer (pH 4.0)

-

90% Ethanol

-

Microfluidic mixing device

Procedure:

-

Prepare the Lipid Solution: Dissolve the ionizable lipid, cholesterol, DOPE, and DMG-PEG in 90% ethanol at a molar ratio of 35:46.5:16:2.5.

-

Prepare the Aqueous Solution: Dissolve the mRNA in 10 mM citrate buffer (pH 4.0) to a concentration that results in a 10:1 weight ratio of ionizable lipid to mRNA in the final formulation.

-

Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Pump the lipid solution and the aqueous mRNA solution through the device at a flow rate ratio of 1:3 (ethanol:aqueous).

-

Collect the resulting nanoparticle suspension.

-

Purification and Concentration: The LNP solution is typically dialyzed against a suitable buffer (e.g., PBS) to remove ethanol and unencapsulated mRNA. The formulation can then be concentrated using techniques like tangential flow filtration.

Particle Size and Zeta Potential:

-

Dilute the LNP suspension in an appropriate buffer.

-

Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

-

Measure the zeta potential using Laser Doppler Velocimetry.

Encapsulation Efficiency:

-

Use a fluorescent dye that binds to nucleic acids (e.g., RiboGreen).

-

Measure the fluorescence of the LNP suspension before and after lysis with a surfactant (e.g., Triton X-100).

-

The encapsulation efficiency is calculated as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100%.

Visualizations

Caption: Workflow for LNP formulation and processing.

References

- 1. benchchem.com [benchchem.com]

- 2. Lipids and Lipid Derivatives for RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functionalizable Amine-based Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nanoparticles: functionalization and multifunctional applications in biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plug-and-play assembly of biodegradable ionizable lipids for potent mRNA delivery and gene editing in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N1-octylethane-1,2-diamine as a Capping Agent for Metal Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N1-octylethane-1,2-diamine as a capping agent in the synthesis of metal nanoparticles, specifically gold (Au) and silver (Ag). This diamine ligand, with its long alkyl chain and two amine functionalities, offers unique properties for stabilizing nanoparticles and enabling further surface functionalization, making it a promising candidate for applications in drug delivery, catalysis, and diagnostics.

Introduction to this compound as a Capping Agent

This compound is a long-chain alkyl diamine that can act as an effective capping agent for the synthesis of metal nanoparticles. The octyl group provides steric hindrance, preventing particle aggregation, while the two amine groups can chelate to the metal surface, offering strong binding and stability. Furthermore, the presence of a primary and a secondary amine allows for potential differential reactivity in post-synthesis modification and bioconjugation.

Key Advantages:

-

Strong Coordination: The diamine structure allows for chelation to the metal nanoparticle surface, enhancing stability.

-

Steric Stabilization: The long octyl chain prevents agglomeration of nanoparticles in solution.

-

Functional Handles: The amine groups provide reactive sites for further surface modification and conjugation with biomolecules or drugs.

-

Solubility Control: The alkyl chain influences the solubility of the nanoparticles in various organic solvents.

Experimental Protocols

While specific literature on this compound as a capping agent is limited, the following protocols have been adapted from established methods for long-chain alkylamine-capped gold and silver nanoparticles. These protocols provide a robust starting point for researchers.

Synthesis of Gold Nanoparticles (AuNPs) Capped with this compound

This protocol is adapted from a method utilizing oleylamine as a capping agent and reducing agent for gold (III) chloride hydrate.

Materials:

-

Gold (III) chloride trihydrate (HAuCl₄·3H₂O)

-

This compound (C₁₀H₂₄N₂)

-

Toluene

-

Ethanol

-

Methanol

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Heating mantle with magnetic stirrer

-

Temperature controller

-

Centrifuge

-

Schlenk line or nitrogen/argon gas inlet

Procedure:

-

Reaction Setup: In a 100 mL three-neck flask equipped with a condenser and a magnetic stir bar, add 50 mL of toluene.

-

Precursor Solution: In a separate vial, dissolve 0.05 g of HAuCl₄·3H₂O in 5 mL of a toluene solution containing a 10-fold molar excess of this compound.

-

Reaction Initiation: Heat the toluene in the three-neck flask to 120 °C under a nitrogen or argon atmosphere with vigorous stirring.

-

Injection: Rapidly inject the gold precursor solution into the hot toluene.

-

Reaction Progression: Maintain the reaction at 120 °C for 1-2 hours. The solution color will change from yellow to ruby red, indicating the formation of gold nanoparticles.

-

Cooling: After the reaction is complete, remove the heating mantle and allow the solution to cool to room temperature.

-

Purification:

-

Add 50 mL of ethanol to the nanoparticle solution to induce precipitation.

-

Centrifuge the mixture at 8000 rpm for 10 minutes.

-

Discard the supernatant and re-disperse the nanoparticle pellet in 10 mL of toluene.

-

Repeat the precipitation and centrifugation steps two more times using methanol to remove excess capping agent and byproducts.

-

-

Storage: The purified AuNPs can be stored as a dispersion in toluene or dried under vacuum for long-term storage.

Synthesis of Silver Nanoparticles (AgNPs) Capped with this compound

This protocol is adapted from a method where a long-chain alkylamine acts as both a reducing and capping agent for silver nitrate.[1]

Materials:

-

Silver nitrate (AgNO₃)

-

This compound (C₁₀H₂₄N₂)

-

Toluene or Benzene

-

Methanol

Equipment:

-

Two-neck round-bottom flask

-

Condenser

-

Heating mantle with magnetic stirrer

-

Temperature controller

-

Centrifuge

Procedure:

-

Reaction Setup: In a 50 mL two-neck flask equipped with a condenser and a magnetic stir bar, dissolve 0.017 g (0.1 mmol) of silver nitrate in 20 mL of toluene.

-

Addition of Capping Agent: Add a 20-fold molar excess of this compound to the silver nitrate solution.

-

Reaction: Heat the mixture to 100 °C with vigorous stirring under a nitrogen atmosphere.

-

Reaction Monitoring: The reaction progress can be monitored by the color change of the solution, which will turn from colorless to a characteristic yellowish-brown, indicating the formation of silver nanoparticles. The reaction is typically complete within 2-4 hours.[1]

-

Cooling: Once the reaction is complete, allow the solution to cool to room temperature.